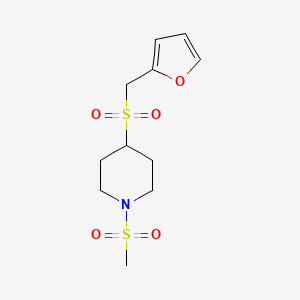

4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine

説明

特性

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5S2/c1-18(13,14)12-6-4-11(5-7-12)19(15,16)9-10-3-2-8-17-10/h2-3,8,11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHRRNVNGOOIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine typically involves the following steps:

Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

N-Alkylation of Piperidine: The intermediate formed in the first step is then reacted with piperidine in the presence of a suitable base (e.g., sodium hydride) to form the final product. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Thiol-substituted piperidine derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.

作用機序

The mechanism of action of 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets. The furan ring and sulfonyl groups are key functional groups that facilitate binding to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and the nature of the target.

類似化合物との比較

Key Observations:

Synthetic Yields : Propargyl-substituted derivatives (e.g., compound 90) exhibit higher yields (85%) compared to fluorophenethyl analogs (8–18%) . The furan-containing compound’s yield would depend on the reactivity of furfuryl sulfonyl chloride, which may require optimized conditions.

Physical Properties : Styryl-substituted compounds (e.g., 90) display higher melting points (101–105°C) due to planar, conjugated systems favoring crystalline packing . The furan derivative’s melting point is expected to be moderate, influenced by the heteroaromatic ring’s rigidity.

Biological Relevance : Benzenesulfonyl-piperidine hybrids (e.g., 6a-o) show antibacterial activity, suggesting that the sulfonyl group enhances target binding . The furan moiety in the target compound may similarly improve antimicrobial or receptor-binding profiles.

Electronic and Pharmacokinetic Considerations

- Methylsulfonyl vs.

- Furan vs. Phenyl Rings : The furan ring’s oxygen atom introduces polarity, improving aqueous solubility compared to purely aromatic substituents (e.g., styryl or phenethyl groups in ) .

- Dual Sulfonyl Groups : The presence of two sulfonyl groups may enhance hydrogen-bonding capacity, favoring interactions with enzymatic targets (e.g., kinases or proteases) .

生物活性

4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine is a complex organic compound notable for its unique structural features, including both furan and piperidine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biochemical targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves a multi-step process:

- Formation of the Furan-2-ylmethyl Sulfonyl Intermediate : The reaction of furan-2-ylmethanol with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- N-Alkylation of Piperidine : The intermediate is then reacted with piperidine in the presence of a base (e.g., sodium hydride) to yield the final product. This step typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the furan ring and sulfonyl groups enhances its binding affinity to enzymes or receptors, potentially acting as an inhibitor or modulator of various biological pathways. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that specific substitutions can significantly impact the compound's efficacy .

Anti-inflammatory Effects

In addition to anticancer activity, this compound may possess anti-inflammatory properties. The sulfonyl groups are known to influence COX-1/COX-2 inhibitory actions, which are crucial in mediating inflammatory responses .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine | Pyrrolidine ring instead of piperidine | Different biological activity profile due to ring substitution |

| 4-(phenylsulfonyl)piperidine | Substituted with phenyl instead of furan | Distinct interaction profiles due to aromatic substitution |

This comparison highlights how variations in structural components can lead to diverse biological activities .

Case Studies

Several case studies have examined the biological activity of related compounds:

- Antiproliferative Activity : A study evaluated various derivatives for their ability to inhibit cell proliferation in cancer models. Compounds with similar sulfonamide moieties showed significant growth inhibition in human cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that compounds featuring sulfonamide groups could effectively inhibit specific enzymes involved in cancer progression and inflammation, further supporting their potential as therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 4-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)piperidine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via sulfonylation of the piperidine core. Key steps include:

- Step 1 : Reacting piperidine with furan-2-ylmethyl sulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) to introduce the furylmethyl sulfonyl group .

- Step 2 : Introducing the methyl sulfonyl group via a second sulfonylation step with methylsulfonyl chloride.

- Yield Optimization : Purification via column chromatography or recrystallization improves purity. Reaction temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric excess of sulfonylating agents (1.2–1.5 equivalents) enhance yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm sulfonyl group integration (e.g., sulfonyl protons appear as singlets near δ 3.0–3.5 ppm) and furan ring protons (δ 6.3–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS data in shows [M]+ peaks for similar sulfonylated piperidines) .

- HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation : The sulfonyl groups are stable, but the furan ring may undergo epoxidation or ring-opening under strong oxidants (e.g., /acetic acid) .

- Reduction : Catalytic hydrogenation (Pd/C, ) reduces the furan ring to tetrahydrofuran without affecting sulfonyl groups .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group stability .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes inhibited by sulfonamides) using software like AutoDock Vina. Focus on optimizing hydrogen-bonding interactions with the sulfonyl oxygen .

- ADMET Prediction : Tools like SwissADME assess BBB permeability (logP < 3) and CYP450 inhibition risks (e.g., CYP2D6 inhibition potential due to sulfonyl groups) .

Q. What strategies resolve contradictions in reported bioactivity data across different assay models?

- Methodological Answer :

- Assay Validation : Cross-test in multiple models (e.g., cell-free vs. cell-based assays) to identify model-specific artifacts. For example, discrepancies in IC50 values may arise from membrane permeability differences .

- Metabolite Profiling : Use LC-MS to check for in situ degradation (e.g., furan ring oxidation in hepatic microsome assays) .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, serum content) affecting activity .

Q. How can reaction engineering principles improve scalability for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous sulfonylation in microreactors to enhance heat/mass transfer and reduce side reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor sulfonyl chloride consumption and optimize feed rates .

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent ratio) with minimal experimental runs .

Q. What safety protocols are critical for handling this compound due to its reactive sulfonyl groups?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate to deactivate sulfonyl chlorides .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use isotopic labeling () to trace sulfonyl group reactivity in biological systems .

- In Vivo Pharmacokinetics : Conduct radiolabeled (e.g., ) studies to assess bioavailability and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。